molecular formula C8H6BrN3O2 B13057109 3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13057109
M. Wt: 256.06 g/mol
InChI Key: GFBUOUPTABLSCJ-UHFFFAOYSA-N
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Description

3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds through a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or TBHP are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom, which allows for diverse chemical modifications and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)

InChI Key

GFBUOUPTABLSCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)N)C(=O)O

Origin of Product

United States

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